4-{7-bromo-3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine
Description
The compound 4-{7-bromo-3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine (referred to in studies as SB-772077-B) is a brominated imidazopyridine-furazan hybrid. It is a potent Rho-associated coiled-coil kinase (ROCK) inhibitor with demonstrated vasodilatory effects in preclinical studies. Its structure features a 7-bromo-substituted imidazo[4,5-c]pyridine core linked to a 3-amino-1,2,5-oxadiazole (furazan) ring. This compound has been investigated for its ability to reduce pulmonary hypertension by modulating vascular smooth muscle contraction .
Properties
Molecular Formula |
C8H5BrN6O |
|---|---|
Molecular Weight |
281.07 g/mol |
IUPAC Name |
4-(7-bromo-3H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C8H5BrN6O/c9-3-1-11-2-4-5(3)13-8(12-4)6-7(10)15-16-14-6/h1-2H,(H2,10,15)(H,12,13) |
InChI Key |
JAIQTDVUNIBTHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=N1)Br)N=C(N2)C3=NON=C3N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-{7-bromo-3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine typically involves multi-step reactions starting from readily available precursors. . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
4-{7-bromo-3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties.
Cyclization: Further cyclization reactions can modify the core structure, leading to new derivatives.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has diverse applications in scientific research, particularly in:
Medicinal Chemistry: It serves as a scaffold for developing new drugs with potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory agents.
Biological Studies: It is used to study biological pathways and molecular interactions due to its ability to bind to specific targets.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex molecules with desired biological activities.
Mechanism of Action
The mechanism of action of 4-{7-bromo-3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and biological responses . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Differences
The compound’s analogs differ in substituents on the imidazopyridine ring, the oxadiazole ring, or adjacent functional groups. These modifications influence pharmacokinetic properties, selectivity, and potency. Below is a comparative analysis of SB-772077-B and its analogs:
Table 1: Structural and Functional Comparison of SB-772077-B and Analogs
Structure-Activity Relationships (SAR)
Bromo Substitution (7-position) : The 7-bromo group in SB-772077-B enhances binding affinity to ROCK by facilitating hydrophobic interactions with the kinase domain. Analogs lacking this group (e.g., the simpler ethyl-substituted compound in Table 1) show reduced potency .
Pyrrolidinylcarbonyl Moiety : The 3-(pyrrolidinylcarbonyl) group in SB-772077-B improves solubility and selectivity for ROCK2 over ROCK1, as evidenced by gene expression profiling .
Halogen Diversity : The 4-chloro-7-bromo analog (Table 1) introduces steric and electronic effects that may alter kinase selectivity, though its pharmacological profile remains uncharacterized .
Cyclohexyl Substituent : The cyclohexyl variant (Table 1) likely increases metabolic stability but may reduce bioavailability due to higher lipophilicity .
Pharmacological and Clinical Relevance
- SB-772077-B : In vivo studies demonstrate dose-dependent pulmonary vasodilation in rats, with effects comparable to fasudil (a clinically used ROCK inhibitor) but with improved selectivity . It also reduces vascular remodeling in hypertensive models .
- Unsubstituted Analogs : Compounds lacking the 7-bromo or pyrrolidinyl groups (e.g., the ethyl-substituted analog) are less effective in preclinical models, highlighting the importance of these substituents .
Biological Activity
The compound 4-{7-bromo-3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H8BrN5O
- Molecular Weight : 296.11 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The imidazo[4,5-c]pyridine moiety is known to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an antagonist or agonist at certain G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.
- Antimicrobial Activity : The oxadiazole component has been associated with antimicrobial properties against various pathogens.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Study Findings : A derivative demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent cytotoxic effects .
Antimicrobial Activity
The compound has shown promising results in inhibiting the growth of various bacteria and fungi:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
This table illustrates the effectiveness of the compound against common pathogens .
Neuroprotective Effects
In vitro studies have suggested neuroprotective properties through the modulation of neuroinflammatory pathways. The compound was able to reduce the production of pro-inflammatory cytokines in activated microglial cells .
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
